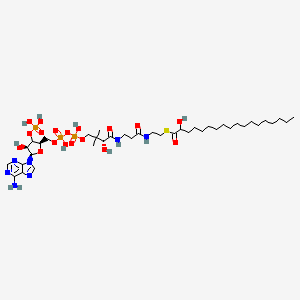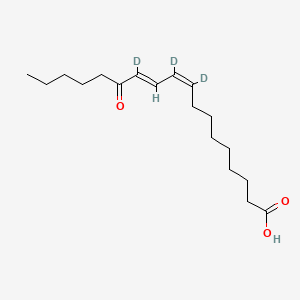
alpha-Hydroxy octadecanoyl coenzyme A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Hydroxy Octadecanoyl Coenzyme A is a derivative of coenzyme A that contains a long-chain fatty acid with a hydroxyl group attached at the second carbon. This compound is commonly used in the synthesis of various lipids in biological systems. It plays a crucial role in lipid metabolism and is often used in research settings due to its stability and water-solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Octadecanoyl Coenzyme A typically involves the esterification of octadecanoic acid with coenzyme A. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: Alpha-Hydroxy Octadecanoyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Alpha-Keto Octadecanoyl Coenzyme A.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-Hydroxy Octadecanoyl Coenzyme A has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study lipid metabolism.
Biology: Investigated for its role in cellular processes involving lipid synthesis and degradation.
Medicine: Explored for its potential in treating metabolic disorders related to lipid metabolism.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations
作用機序
Alpha-Hydroxy Octadecanoyl Coenzyme A exerts its effects by acting as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for the synthesis and degradation of lipids. The compound interacts with various enzymes, such as acyl-CoA synthetase and acyl-CoA dehydrogenase, to facilitate these processes. The molecular targets and pathways involved include the tricarboxylic acid cycle and beta-oxidation of fatty acids .
類似化合物との比較
- Alpha-Hydroxy Stearoyl Coenzyme A
- Alpha-Hydroxy Palmitoyl Coenzyme A
- Alpha-Hydroxy Myristoyl Coenzyme A
Comparison: Alpha-Hydroxy Octadecanoyl Coenzyme A is unique due to its specific chain length and the presence of a hydroxyl group at the second carbon. This structural feature influences its reactivity and interaction with enzymes compared to other similar compounds. For instance, Alpha-Hydroxy Stearoyl Coenzyme A has a similar structure but differs in the length of the fatty acid chain, which can affect its solubility and metabolic pathways .
特性
分子式 |
C39H70N7O18P3S |
|---|---|
分子量 |
1050.0 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1 |
InChIキー |
OJQMIXCIJFLULT-WRAMAXHKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


pyrimidine-2,4-dione](/img/structure/B12369002.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)


![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

